

Fruquintinib progression-free survival advantage

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Compound Focus: Fruquintinib

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Clinical Efficacy Data Comparison

The table below summarizes the PFS advantage of **fruquintinib** from key clinical trials and real-world studies.

| Treatment / Study Type | Comparison / Control | Median PFS (Months) | Hazard Ratio (HR) for PFS (95% CI) | Key Patient Population |
|---|---|-----------------------|------------------------------------|-----------------------------|
| Fruquintinib (FRESCO Trial) [1] | Placebo | 3.7 vs. 1.8 [1] | 0.26 [1] | Refractory mCRC (3rd+ line) |
| Fruquintinib (External Control Study) [2] [3] | Other TKIs (regorafenib, apatinib, anlotinib) | 3.71 vs. 2.49 [2] [3] | 0.67 (0.48-0.94) [2] [3] | Refractory mCRC (3rd+ line) |
| Fruquintinib + Immune Checkpoint Inhibitors (Retrospective Study) [4] | Fruquintinib monotherapy | 7.9 vs. 3.9 [4] | Not provided [4] | Advanced pMMR/MSS-type CRC |

Detailed Experimental Protocols

For the key studies cited above, here are the detailed methodologies.

FRESCO Phase III Trial (NCT02314819) [1]

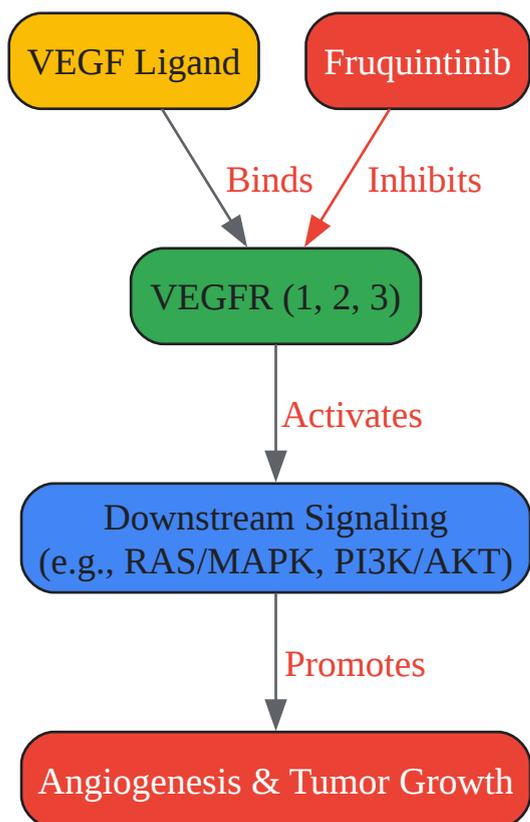
- **Objective:** To evaluate the efficacy and safety of **fruquintinib** versus placebo in patients with mCRC who had failed at least two prior systemic therapies.
- **Study Design:** Randomized, double-blind, placebo-controlled, multicenter Phase III trial.
- **Patient Population:** 416 patients with metastatic colorectal adenocarcinoma who had progressed after at least two lines of standard chemotherapy.
- **Intervention:** Patients were randomized in a 2:1 ratio to receive either **fruquintinib** (5 mg) or placebo once daily in 3-week cycles (3 weeks on/1 week off).
- **Primary Endpoints:** Overall Survival (OS) and Progression-Free Survival (PFS).
- **Assessment Method:** Tumor imaging was performed every 8 weeks. Tumor response was assessed by a blinded independent radiology review committee according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.

Multi-center Effectiveness Comparison Study [2] [3]

- **Objective:** To compare the effectiveness of **fruquintinib** with other Tyrosine Kinase Inhibitors (TKIs) in a third-line setting using Real-World Data (RWD).
- **Study Design:** A comparative analysis using a constructed external control cohort from RWD.
- **Data Sources:**
 - **Fruquintinib Group:** Patient data from the **fruquintinib** arm of the FRESCO trial.
 - **Other TKIs Group:** Real-world data from hospital records of patients treated with regorafenib, apatinib, or anlotinib.
- **Matching Method: Propensity Score Matching (PSM)** was used to balance baseline characteristics between the two groups. Key variables included in the PSM model were gender, age, previous chemotherapy regimens, prior use of VEGF/EGFR inhibitors, presence of multiple metastases, liver metastases, and primary tumor site. A total of 128 patients were successfully matched in each group.
- **Primary Endpoint:** Progression-Free Survival (PFS).
- **Statistical Analysis:** PFS was evaluated using the Kaplan-Meier method, and the hazard ratio was estimated using a Cox proportional hazard model.

Mechanism of Action & Signaling Pathway

Fruquintinib is a highly selective oral inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) 1, 2, and 3 [1] [5]. The following diagram illustrates its targeted signaling pathway in angiogenesis inhibition.



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Emerging Research and Combination Strategies

Research is exploring the potential of **fruquintinib** beyond monotherapy and in broader patient groups.

- **Synergy with Immunotherapy:** A 2025 retrospective study suggests that combining **fruquintinib** with immune checkpoint inhibitors may double the median PFS compared to **fruquintinib** monotherapy in advanced proficient mismatch repair/microsatellite stable (pMMR/MSS) colorectal cancer, a population typically less responsive to immunotherapy alone [4].
- **Overcoming Multi-TKI Resistance:** Evidence from sarcoma studies indicates that **fruquintinib** can demonstrate efficacy even after patients develop resistance to several other TKIs, highlighting its potential in heavily pre-treated populations [6].

Critical Considerations for Researchers

- **Precision of Selectivity:** **Fruquintinib**'s high selectivity for VEGFR-1, 2, and 3 is a key differentiator from earlier, multi-targeted TKIs like sunitinib and regorafenib, which may contribute to a distinct efficacy and safety profile [1].
- **Real-World Evidence (RWE) Validity:** The comparative effectiveness study using an externally controlled cohort and PSM provides valuable real-world insights, though it carries inherent limitations compared to a head-to-head randomized controlled trial (RCT) [2] [3].
- **Dosing Strategy:** Clinical experts note that starting at the 5 mg dose with quick follow-up for potential adjustment is a common approach to optimize tolerability while maintaining efficacy [7].

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